

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (-)-Lyoniresinol

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Compound of Interest

Compound Name: (-)-Lyoniresinol

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This guide provides a detailed overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for the natural product **(-)-lyoniresinol**. It includes key data for structural identification, detailed experimental protocols, and logical diagrams to illustrate analytical workflows and structural elucidation principles.

Introduction to (-)-Lyoniresinol

(-)-Lyoniresinol is a bioactive lignan belonging to the aryltetralin class. Lignans are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological activities. The precise structural elucidation of such molecules is fundamental for understanding their biological function and for any potential therapeutic development. High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for the unambiguous identification and characterization of **(-)-lyoniresinol**.^[1]

Molecular Structure:

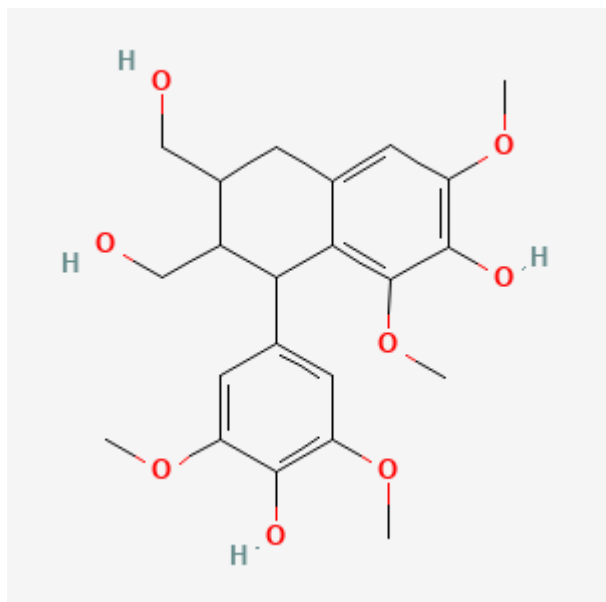


Figure 1: Chemical Structure of Lyoniresinol.

Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular formula and investigating the compound's structure through fragmentation analysis. For a molecule like **(-)-lyoniresinol** (C₂₂H₂₈O₈), electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is typically employed.^[2]

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition.

Ion Species	Calculated m/z	Observed m/z
[M+H] ⁺	421.1857	Typically within 5 ppm error
[M+Na] ⁺	443.1676	Typically within 5 ppm error
[M-H] ⁻	419.1711	Typically within 5 ppm error

Note: The molecular formula is C₂₂H₂₈O₈, with a monoisotopic mass of 420.1784 Da.^[1]

Proposed ESI-MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) provides structural insights by breaking the molecule into smaller fragments. While a published experimental MS/MS spectrum for **(-)-lyoniresinol** is not readily available, a plausible fragmentation pathway in positive ion mode can be proposed based on the known fragmentation of aryltetralin lignans.[3][4] Key fragmentation events often involve neutral losses of water (H₂O) and formaldehyde (CH₂O) from the hydroxymethyl groups, as well as cleavages of the tetralin ring system.

Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Proposed Neutral Loss	Structural Origin
421.1857	403.1751	H ₂ O (18.0106 Da)	Loss from a hydroxymethyl or phenolic group
421.1857	391.1751	CH ₂ O (30.0106 Da)	Cleavage of a hydroxymethyl group
403.1751	385.1645	H ₂ O (18.0106 Da)	Sequential loss of a second water molecule
403.1751	373.1645	CH ₂ O (30.0106 Da)	Loss of formaldehyde from the [M+H-H ₂ O] ⁺ ion

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides the definitive connectivity and stereochemistry of the molecule. This involves a suite of experiments including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques.

Note: A complete, peer-reviewed, and fully assigned experimental ¹H and ¹³C NMR dataset for **(-)-lyoniresinol** is not readily available in the searched public literature. The data presented below is based on typical chemical shift ranges for this class of compounds and predicted values, and should be used as a guide for interpretation.

Predicted ^{13}C NMR Data

The table below shows predicted ^{13}C NMR chemical shifts for the carbon skeleton of lyoniresinol. These values are estimates and will vary based on solvent and experimental conditions.

Atom No.	Predicted δ (ppm)	Atom Type
1	130.5	Ar-C
2	40.2	CH
3	46.5	CH
4	30.1	CH ₂
4a	132.8	Ar-C
5	108.2	Ar-CH
6	148.1	Ar-C
7	145.9	Ar-C
8	109.5	Ar-C
8a	125.6	Ar-C
1'	133.4	Ar-C
2', 6'	105.5	Ar-CH
3', 5'	147.8	Ar-C
4'	135.2	Ar-C
9	65.4	CH ₂ OH
9'	63.8	CH ₂ OH
OMe (6)	56.5	OCH ₃
OMe (8)	56.3	OCH ₃
OMe (3', 5')	56.7	OCH ₃

Typical ^1H NMR Data

This table outlines the expected chemical shifts, multiplicities, and coupling constants for the protons in **(-)-lyoniresinol**, based on analysis of related lignans.^[5]

Atom No.	Typical δ (ppm)	Multiplicity	Typical J (Hz)
H-2	~2.0-2.2	m	-
H-3	~1.8-2.0	m	-
H-4 α	~2.9-3.1	dd	J \approx 16, 5
H-4 β	~2.6-2.8	dd	J \approx 16, 11
H-5	~6.5-6.7	s	-
H-1	~4.6-4.8	d	J \approx 4-5
H-2', H-6'	~6.3-6.5	s	-
H-9a, H-9b	~3.6-3.9	m	-
H-9'a, H-9'b	~3.4-3.7	m	-
OMe	~3.7-3.9	s	-
Ar-OH, R-OH	~4.5-5.5	br s	-

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines a general procedure for the analysis of lignans using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the isolated **(-)-lyoniresinol** or dried plant extract.
 - Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

- Vortex the solution for 1 minute to ensure complete dissolution.
- Filter the solution through a 0.22 μm syringe filter into an HPLC vial.
- Chromatographic Conditions (UPLC/HPLC):
 - Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with 5-10% B, increasing to 95% B over 15-20 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
 - Flow Rate: 0.2-0.4 mL/min.
 - Column Temperature: 40 $^{\circ}\text{C}$.
 - Injection Volume: 1-5 μL .
- Mass Spectrometer Conditions (ESI-QTOF or ESI-Orbitrap):
 - Ionization Mode: ESI, positive and negative modes.
 - Capillary Voltage: 3.5-4.5 kV.
 - Source Temperature: 120-150 $^{\circ}\text{C}$.
 - Desolvation Gas (N_2): Flow rate of 8-12 L/min at a temperature of 350-450 $^{\circ}\text{C}$.
 - Mass Range: m/z 100-1500.
 - Acquisition Mode:
 - MS: Full scan mode for accurate mass measurement of the parent ion.
 - MS/MS: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the most intense ions. Use a collision energy ramp (e.g., 15-40

eV) to obtain rich fragmentation spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the standard suite of NMR experiments for the structural elucidation of a natural product like **(-)-lyoniresinol**.

- Sample Preparation:
 - Dissolve 5-10 mg of purified **(-)-lyoniresinol** in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆).
 - The choice of solvent is critical to avoid overlapping solvent and analyte signals.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Instrument and Parameters:
 - Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
 - Temperature: 298 K (25 °C).
 - Experiments to be Recorded:
 - ¹H NMR: Standard proton spectrum to observe chemical shifts, multiplicities, and integrations.
 - ¹³C NMR: Standard carbon spectrum (proton-decoupled) to identify all unique carbon environments. A DEPT-135 experiment is also run to differentiate between CH, CH₂, and CH₃ groups.
 - 2D COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons (e.g., H-2 coupled to H-3).
 - 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-coupling), mapping each proton signal to its corresponding carbon signal.

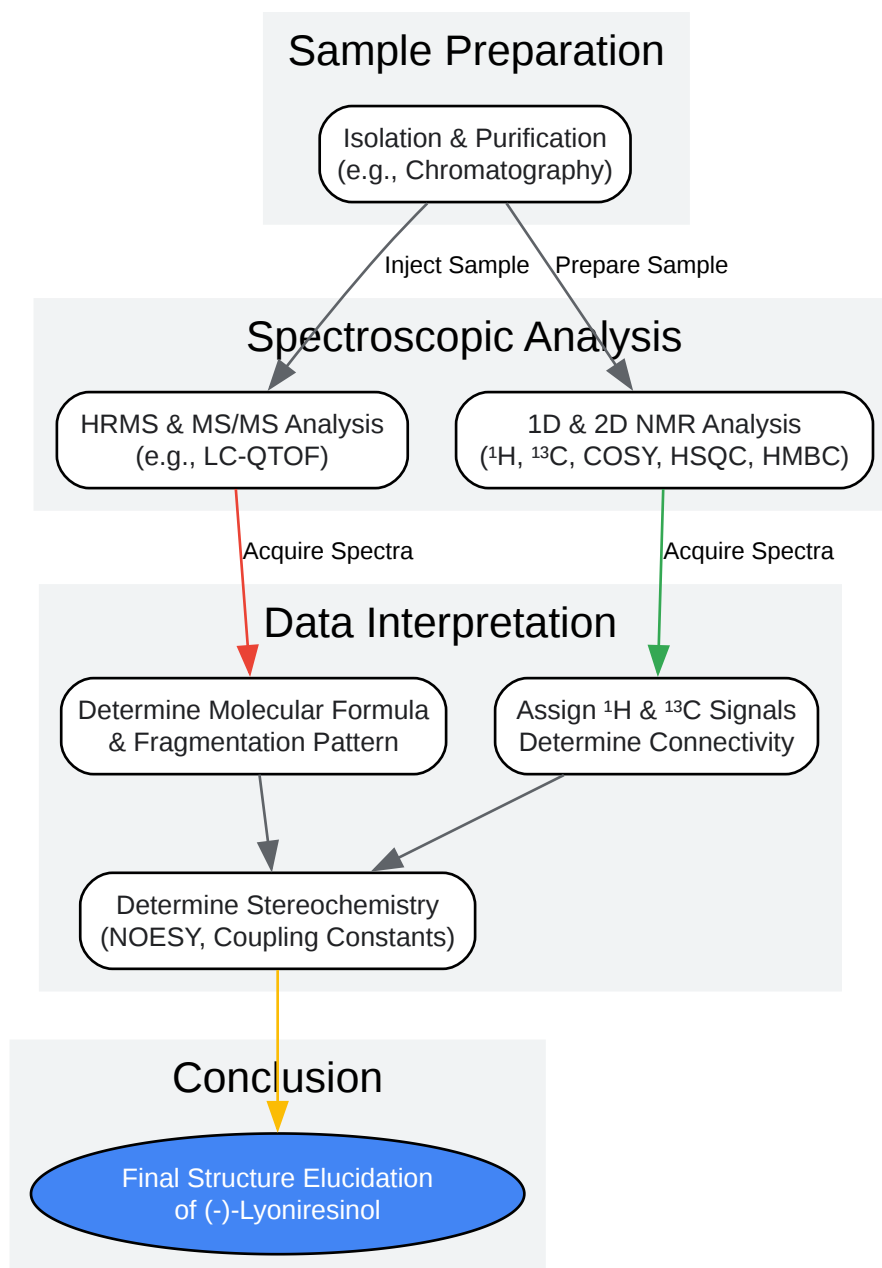
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds away, 2J and 3J -couplings). This is critical for piecing together the molecular fragments and assigning quaternary carbons.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To determine the spatial proximity of protons, which is essential for confirming stereochemistry.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like **(-)-lyoniresinol** using spectroscopic techniques.

Workflow for Spectroscopic Identification of (-)-Lyoniresinol



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Caption: A flowchart of the general experimental and analytical workflow.

Logic of 2D NMR Structural Elucidation

This diagram illustrates the logical relationships between different atoms in the **(-)-lyoniresinol** structure as revealed by key 2D NMR experiments. It demonstrates how connectivity is

established without relying on specific chemical shift values.

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